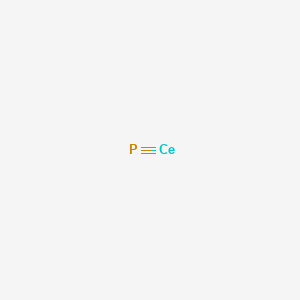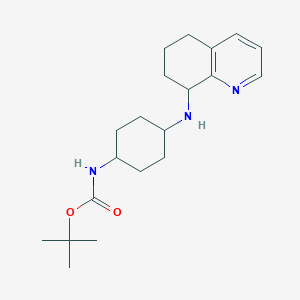
Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,5R,8R,11R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-(4-hydroxybenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid” is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as indole, amino, benzyl, hydroxybenzyl, and tetraoxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Amino Acid Coupling: The amino acids are coupled using peptide synthesis techniques, often employing reagents like carbodiimides (e.g., DCC) to form peptide bonds.
Benzylation and Hydroxybenzylation:
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, with rigorous quality control measures in place.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and hydroxybenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group yields quinones, while reduction of carbonyl groups results in alcohols.
科学研究应用
Medicinal Chemistry: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: Studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: Potential use in the synthesis of complex organic materials or as a catalyst in certain reactions.
作用机制
The mechanism of action of this compound would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole group could play a crucial role in binding through π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
(2R,5R,8R,11R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-(4-hydroxybenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid: is similar to other peptide-based compounds with indole groups, such as tryptophan-containing peptides.
Unique Features: The presence of multiple functional groups and the specific stereochemistry make this compound unique, potentially offering distinct biological activities compared to simpler analogs.
属性
CAS 编号 |
644997-10-4 |
|---|---|
分子式 |
C40H42N6O7 |
分子量 |
718.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H42N6O7/c41-23-36(48)43-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)45-33(20-27-15-17-29(47)18-16-27)37(49)44-32(19-25-9-3-1-4-10-25)38(50)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H,52,53)/t32-,33-,34-,35-/m1/s1 |
InChI 键 |
JCLRHSNRYZJJJX-BAQBVXSRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)





![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)


